molecular formula C10H15NO3S2 B2787924 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone CAS No. 2034607-09-3

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone

Cat. No.: B2787924
CAS No.: 2034607-09-3
M. Wt: 261.35
InChI Key: BWGTWZDHGZNYPU-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone is a complex organic compound characterized by its unique bicyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[22. Common synthetic routes may include:

  • Condensation Reactions: : These reactions involve the combination of precursor molecules under specific conditions to form the desired compound.

  • Oxidation Reactions: : Oxidizing agents are used to introduce oxygen atoms into the structure, resulting in the formation of the dioxidotetrahydrothiophen group.

  • Cyclization Reactions: : Cyclization processes are employed to form the bicyclic structure, often requiring high temperatures and catalysts.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve larger quantities. This typically requires the use of specialized reactors, precise control of reaction conditions, and purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: : Substitution reactions involve replacing one or more atoms or groups within the compound with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone may be used to study biological processes involving sulfur and nitrogen-containing compounds.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure may be exploited to create new therapeutic agents with specific biological activities.

Industry

In industry, this compound can be used in the production of specialty chemicals, materials, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thia-5-azabicyclo[2.2.1]heptane hydrochloride

  • 1,1-Dioxidotetrahydrothiophen-3-ylmethanone

Uniqueness

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone is unique due to its bicyclic structure containing both sulfur and nitrogen atoms, which differentiates it from other similar compounds.

Properties

IUPAC Name

(1,1-dioxothiolan-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S2/c12-10(7-1-2-16(13,14)6-7)11-4-9-3-8(11)5-15-9/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGTWZDHGZNYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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